4,4'-(Carbonyldiimino)bis[benzoic acid] Ethyl Ester
Overview
Description
4,4’-(Carbonyldiimino)bis[benzoic acid] Ethyl Ester is a chemical compound with the molecular formula C19H20N2O5 and a molecular weight of 356.373 g/mol . It is also known by its IUPAC name, ethyl 4-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate . This compound is characterized by its ester functional groups and aromatic rings, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Carbonyldiimino)bis[benzoic acid] Ethyl Ester typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the final ester product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Carbonyldiimino)bis[benzoic acid] Ethyl Ester undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Carboxylic acids and ethanol.
Reduction: Primary alcohols.
Substitution: Nitro derivatives and halogenated compounds.
Scientific Research Applications
4,4’-(Carbonyldiimino)bis[benzoic acid] Ethyl Ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(Carbonyldiimino)bis[benzoic acid] Ethyl Ester involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis to release active compounds . The ester groups can also participate in esterification and transesterification reactions, influencing the compound’s reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar reactivity but lacking the carbamate functionality.
Methyl 4-aminobenzoate: Contains an amino group instead of the ester group, leading to different reactivity and applications.
Diethyl phthalate: Another ester with two ethyl ester groups but a different aromatic core structure.
Uniqueness
4,4’-(Carbonyldiimino)bis[benzoic acid] Ethyl Ester is unique due to its dual ester and carbamate functionalities, which provide a combination of reactivity and versatility not found in simpler esters. This makes it particularly valuable in complex organic syntheses and specialized applications in research and industry .
Properties
IUPAC Name |
ethyl 4-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-25-17(22)13-5-9-15(10-6-13)20-19(24)21-16-11-7-14(8-12-16)18(23)26-4-2/h5-12H,3-4H2,1-2H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNQSLGBJUMCFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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